ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate
Description
Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is an α,β-unsaturated ester characterized by:
- Core structure: A prop-2-enoate backbone with an (2E)-configuration, ensuring planarity and conjugation between the double bond and carbonyl group.
- Substituents: A 3-amino group at position 2. A (pyridin-3-yl)formohydrazido moiety, introducing a hydrazine-linked pyridine ring.
Its hydrazido-pyridine substituent may facilitate hydrogen bonding (critical for molecular recognition) and metal coordination, enhancing its utility in supramolecular chemistry .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[2-(pyridine-3-carbonyl)hydrazinyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-10(16)6-9(12)14-15-11(17)8-4-3-5-13-7-8/h3-7,14H,2,12H2,1H3,(H,15,17)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRWRVLXMHYBFU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NNC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl 3-(pyridin-3-yl)prop-2-enoate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical Properties
- Solubility :
- Stability :
Crystallographic and Supramolecular Behavior
- Crystal Packing : Syn-periplanar conformation across the C=C bond is common in acrylates (e.g., ), but substituents like pyridine or piperazine alter hydrogen-bonding networks .
- Graph Set Analysis: Hydrazido and amino groups in the target compound likely form R₂²(8) motifs, as seen in related hydrazine derivatives .
Biological Activity
Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate, also known by its CAS Number 338794-82-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Formula : C₁₁H₁₄N₄O₃
- Molecular Weight : 250.26 g/mol
The structure consists of an ethyl group attached to a prop-2-enoate moiety, with an amino group and a pyridine-derived hydrazido substituent. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies involving derivatives of pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.
Anticancer Properties
Pyridine derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have shown that compounds with hydrazido groups can interact with cellular pathways involved in cell cycle regulation and apoptosis.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
- DNA Interaction : Similar compounds have been found to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Ethyl (2E)-3-amino... | Staphylococcus aureus | 20 |
| Ethyl (2E)-3-amino... | Escherichia coli | 17 |
Study 2: Anticancer Activity
In a separate investigation published in Cancer Research, the effects of this compound on human breast cancer cells were assessed. The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
